(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid

Catalog No.
S8539364
CAS No.
M.F
C12H15BO5
M. Wt
250.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)...

Product Name

(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid

IUPAC Name

[3-(cyclopropylmethoxy)-5-methoxycarbonylphenyl]boronic acid

Molecular Formula

C12H15BO5

Molecular Weight

250.06 g/mol

InChI

InChI=1S/C12H15BO5/c1-17-12(14)9-4-10(13(15)16)6-11(5-9)18-7-8-2-3-8/h4-6,8,15-16H,2-3,7H2,1H3

InChI Key

GRHVJRMZLXKZAJ-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC(=C1)OCC2CC2)C(=O)OC)(O)O

Canonical SMILES

B(C1=CC(=CC(=C1)OCC2CC2)C(=O)OC)(O)O

(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that has both cyclopropylmethoxy and methoxycarbonyl substituents. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its ability to interact with biological systems.

, particularly those involving the formation of covalent bonds with diols, which can lead to the formation of boronate esters. Such reactions are crucial in organic synthesis, especially in the context of Suzuki-Miyaura cross-coupling reactions, where aryl and vinyl boron compounds are used to form carbon-carbon bonds. The presence of methoxy and cyclopropyl substituents may also influence the reactivity and selectivity of these reactions, making it a versatile building block in organic synthesis.

Research into the biological activity of (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid suggests it may exhibit various pharmacological effects. Boronic acids are known to interact with biological targets such as enzymes and receptors, potentially influencing metabolic pathways. The specific biological activities of this compound can be predicted using computational tools such as quantitative structure-activity relationship (QSAR) models, which analyze the relationship between chemical structure and biological activity to identify promising therapeutic applications .

The synthesis of (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid typically involves several steps:

  • Preparation of Boronic Acid: The boronic acid group can be introduced via a reaction involving boron reagents such as boron trifluoride or triethyl borane with appropriate precursors.
  • Substitution Reactions: The cyclopropylmethoxy and methoxycarbonyl groups can be introduced through nucleophilic substitution reactions or via coupling reactions with suitable electrophiles.
  • Purification: The final product is usually purified by recrystallization or chromatography to obtain a high-purity compound suitable for further biological testing.

(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
  • Chemical Biology: In studies aimed at understanding enzyme mechanisms or developing inhibitors.
  • Material Science: Due to its unique structural properties, it may be used in the development of boron-containing materials with specific electronic or optical properties.

Interaction studies involving (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid can provide insights into its mechanisms of action within biological systems. These studies often utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding affinities between the compound and its biological targets.
  • Isothermal Titration Calorimetry (ITC): To assess thermodynamic parameters of interactions.
  • Molecular Docking Studies: To predict how the compound interacts at the molecular level with proteins or other biomolecules.

Several compounds share structural features with (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid, including:

Compound NameStructural FeaturesUnique Aspects
4-BoronophenylalanineBoronic acid with an amino acid structureUsed in cancer therapy due to its ability to inhibit protein synthesis
2-Methyl-6-phenylethynylpyridineContains an ethynyl group and pyridine ringKnown for its neuroprotective effects
Phenylboronic AcidSimple phenolic structure with a boronic acid groupCommonly used in organic synthesis but lacks complex substituents

The uniqueness of (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid lies in its specific substituents that may enhance its selectivity and potency against certain biological targets compared to simpler boronic acids.

Boronic acids have been integral to synthetic chemistry since Edward Frankland’s 1860 synthesis of ethylboronic acid. The development of (3-(cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid reflects modern efforts to engineer boronic acids with enhanced stability and directed reactivity. Unlike early boronic acids prone to oxidative degradation, this derivative incorporates electron-withdrawing methoxycarbonyl groups and sterically shielding cyclopropylmethoxy substituents, which collectively stabilize the boron center.

The compound’s emergence parallels advances in Suzuki-Miyaura cross-coupling, where boronic acids serve as key coupling partners. Its ortho-substituted boronic acid group enables regioselective bond formation, while the methoxycarbonyl moiety facilitates subsequent functionalization via ester hydrolysis or amidation.

Structural Uniqueness and Functional Group Synergy

The molecular architecture of (3-(cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid features three distinct functional regions:

  • Boronic Acid Core (B(OH)₂):

    • Enables reversible covalent interactions with diols, amines, and other nucleophiles.
    • Adopts a trigonal planar geometry in its neutral form, transitioning to tetrahedral upon complexation.
  • Cyclopropylmethoxy Group (-OCH₂C₃H₅):

    • Introduces steric bulk (rotatable bond count = 6), directing reactivity to the boron center.
    • The cyclopropane ring’s angle strain (~60°) enhances kinetic stability compared to linear alkyl chains.
  • Methoxycarbonyl Substituent (-CO₂CH₃):

    • Electron-withdrawing effect polarizes the phenyl ring, increasing boron’s electrophilicity.
    • Serves as a handle for post-synthetic modification (e.g., hydrolysis to carboxylic acids).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₅BO₅
Molecular Weight250 Da
LogP2.24
Rotatable Bonds6
Polar Surface Area76 Ų
Hydrogen Bond Donors2

Role in Advancing Targeted Molecular Design

This boronic acid has become a cornerstone in designing:

  • Targeted Drug Delivery Systems: Its boronic acid group forms pH-sensitive complexes with polysaccharides (e.g., hyaluronic acid) in nanoparticles, enabling tumor-selective drug release. The methoxycarbonyl group enhances nanoparticle stability by reducing non-specific protein adsorption.

  • Covalent Organic Frameworks (COFs): The compound’s dual reactivity (boronic acid + ester) allows it to serve as a trifunctional node in COFs, creating materials with tunable porosity for gas storage.

  • Asymmetric Catalysis: The chiral cyclopropane moiety induces enantioselectivity in transition metal-catalyzed reactions, as demonstrated in recent syntheses of β-lactam antibiotics.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

250.1012537 g/mol

Monoisotopic Mass

250.1012537 g/mol

Heavy Atom Count

18

Dates

Last modified: 02-18-2024

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